

# 3-Amino-2-bromo-6-methoxypyridine structure

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## Compound of Interest

**Compound Name:** 3-Amino-2-bromo-6-methoxypyridine

**Cat. No.:** B144887

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An In-Depth Technical Guide to **3-Amino-2-bromo-6-methoxypyridine**: Structure, Properties, and Synthetic Applications

## Abstract

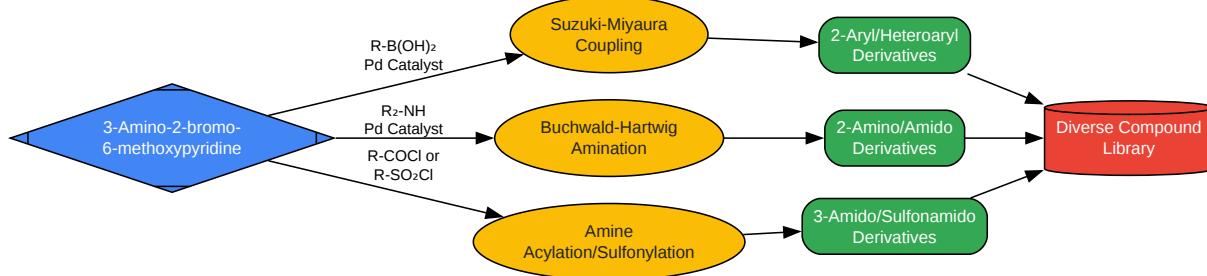
**3-Amino-2-bromo-6-methoxypyridine** is a strategically important heterocyclic building block in modern organic synthesis, particularly within the domains of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a nucleophilic amino group, a reactive bromo moiety amenable to cross-coupling, and a methoxy group that modulates electronic properties—renders it a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its core characteristics, physicochemical properties, safety protocols, and its pivotal role in synthetic applications, with a focus on methodologies relevant to drug discovery professionals.

## Compound Identification and Structural Profile

**3-Amino-2-bromo-6-methoxypyridine** is an organic compound characterized by a pyridine core. The systematic substitution imparts distinct reactivity at each position, making it a valuable intermediate for generating diverse chemical libraries.<sup>[1][2]</sup>

The bromine atom at the 2-position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.

<sup>[1]</sup> The amino group at the 3-position is a key nucleophilic center and a site for further derivatization.<sup>[2]</sup> Finally, the methoxy group at the 6-position influences the molecule's electronic profile and solubility.<sup>[1]</sup>

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Caption: Synthetic utility workflow of **3-Amino-2-bromo-6-methoxypyridine**.

## Application in Drug Discovery: Protocols and Pathways

This building block is instrumental in synthesizing compounds targeting critical signaling pathways implicated in diseases like cancer. [3] For instance, substituted pyridines are common scaffolds in kinase inhibitors, including those targeting the PI3K/AKT/mTOR pathway.

## Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized example based on established methodologies for the Suzuki-Miyaura coupling of 2-bromopyridines and serves as a practical guide for researchers. [3]

Objective: To synthesize a 2-aryl-3-amino-6-methoxypyridine derivative.

Materials:

- **3-Amino-2-bromo-6-methoxypyridine**
- Arylboronic acid (1.1 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 eq)

- Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

#### Step-by-Step Methodology:

- Inert Atmosphere: To a flame-dried Schlenk flask, add **3-Amino-2-bromo-6-methoxypyridine** (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent mixture via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl derivative.

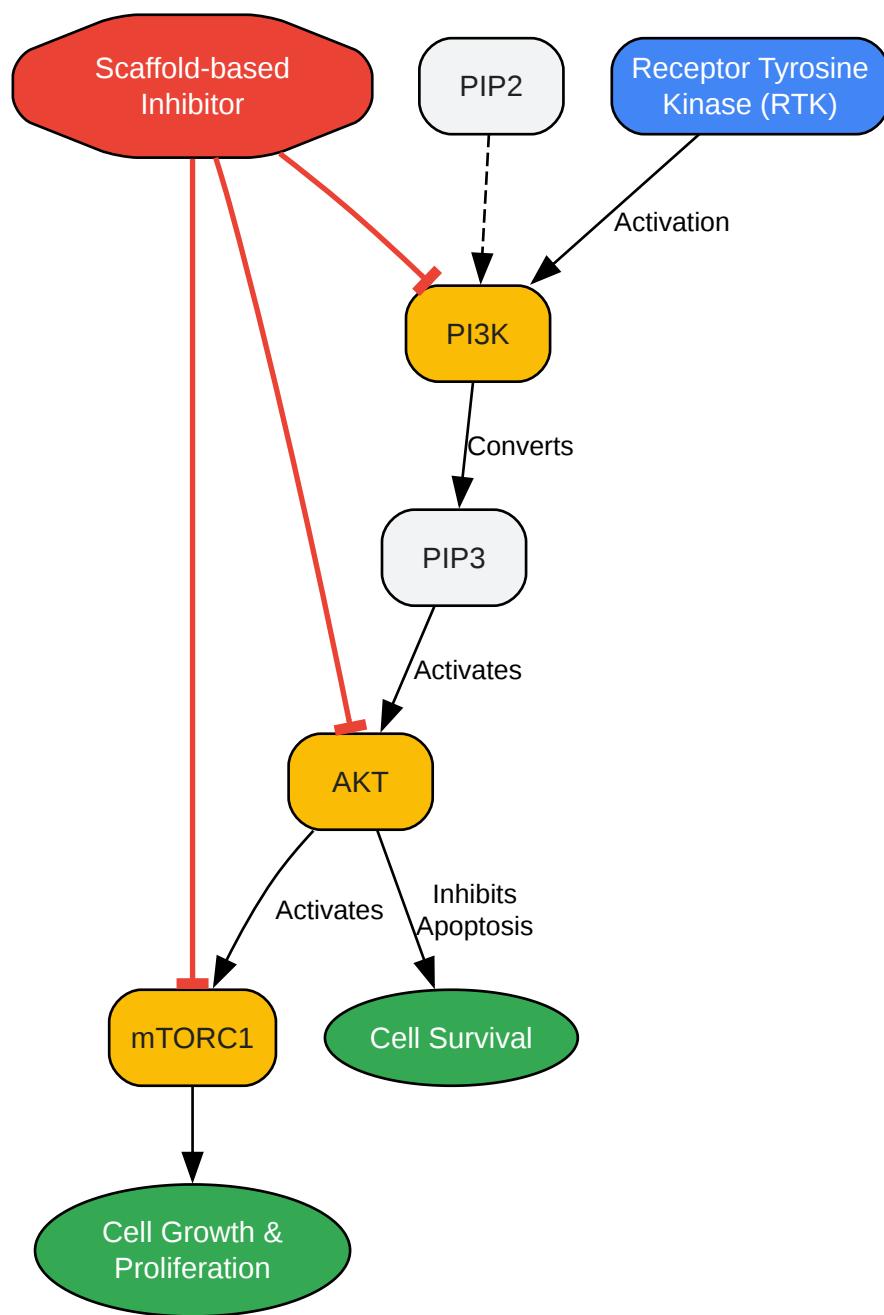
Table 4: Example Suzuki Coupling Reaction Parameters

Parameter	Condition	Rationale
Catalyst	<b>Pd(PPh<sub>3</sub>)<sub>4</sub></b>	<b>A common and effective catalyst for Suzuki couplings.</b>
Base	K <sub>2</sub> CO <sub>3</sub>	Essential for the transmetalation step in the catalytic cycle.
Solvent	Dioxane/H <sub>2</sub> O	A polar aprotic/protic mixture that facilitates dissolution of both organic and inorganic reagents.

| Temperature | 90 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |

## Relevance to Biological Pathways

The diverse scaffolds generated from this precursor are crucial for developing inhibitors of key signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.



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Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by inhibitors.

## Conclusion

**3-Amino-2-bromo-6-methoxypyridine** is a high-value, versatile chemical intermediate with significant applications in drug discovery and organic synthesis. Its well-defined reactive sites allow for predictable and efficient diversification, enabling the rapid generation of novel molecular entities for screening and lead optimization. A thorough understanding of its properties, reactivity, and handling requirements is essential for any researcher aiming to leverage this powerful scaffold in the development of next-generation therapeutics and advanced materials.

## References

- ChemBK. (2024). **3-AMINO-2-BROMO-6-METHOXYPYRIDINE** - Physico-chemical Properties.
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## Sources

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